BenchChemオンラインストアへようこそ!

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine

Chemical synthesis Building block Purity analysis

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine (IUPAC: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanamine) is a synthetic small-molecule building block characterized by a cyclopropylamine moiety linked to a 1,4-benzodioxane scaffold via a methylene bridge. The compound is supplied as a research-grade chemical with a molecular weight of 205.25 g/mol and a canonical SMILES of C1CC1NCC2=CC3=C(C=C2)OCCO3.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 940364-42-1
Cat. No. B3308877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine
CAS940364-42-1
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C12H15NO2/c1-4-11-12(15-6-5-14-11)7-9(1)8-13-10-2-3-10/h1,4,7,10,13H,2-3,5-6,8H2
InChIKeyZCAOICHEXNHVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine (CAS 940364-42-1) Matters for Chemical Procurement


Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine (IUPAC: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanamine) is a synthetic small-molecule building block characterized by a cyclopropylamine moiety linked to a 1,4-benzodioxane scaffold via a methylene bridge . The compound is supplied as a research-grade chemical with a molecular weight of 205.25 g/mol and a canonical SMILES of C1CC1NCC2=CC3=C(C=C2)OCCO3 . Its structural features—the electronegative dioxane oxygen atoms and the conformationally constrained cyclopropyl group—confer distinct physicochemical and potential biochemical properties that differentiate it from other benzodioxane or cyclopropylamine derivatives .

Why Generic Substitution Fails for Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine


The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, and subtle changes in substitution pattern, ring connectivity, or the nature of the amine substituent can drastically alter target binding, metabolic stability, and physicochemical properties [1]. For example, repositioning the dioxane oxygen atoms from a 1,4 to a 1,3 orientation (benzodioxole) modifies hydrogen-bonding capacity and electron density, directly impacting biological potency [1]. Similarly, replacing the N-cyclopropyl group with a benzyl or alkyl chain influences CYP-mediated metabolism and pKa, leading to unpredictable pharmacokinetics [1]. Therefore, even structurally close analogs cannot be considered interchangeable without explicit comparative data. The sections below provide the available quantitative evidence that supports the selection of this specific compound.

Quantitative Evidence Guide for Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine (CAS 940364-42-1)


Chemical Purity Benchmarking Against Common Research-Grade Analogs

The target compound is supplied with a certified minimum purity of 98% (HPLC), as verified by multiple authoritative vendors . In contrast, the closely related regioisomer N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is frequently listed at 95% purity . The 3-percentage-point higher purity baseline reduces the risk of unidentified impurities interfering with sensitive catalytic or biological assays.

Chemical synthesis Building block Purity analysis

Scaffold Differentiation: 1,4-Benzodioxane vs. 1,3-Benzodioxole in CYP11B1 Inhibition

In a lead optimization program for CYP11B1 inhibitors, compounds bearing the 1,4-benzodioxane core achieved potencies as low as IC50 = 2 nM against human CYP11B1, representing a 50-fold improvement over earlier leads [1]. Although the target compound itself has not been directly assayed, the 1,4-benzodioxane substructure consistently outperformed 1,3-benzodioxole-containing congeners within the same series, which typically showed IC50 values in the 100–500 nM range [1]. This class-level SAR suggests that retaining the 1,4-oxygen arrangement is critical for maintaining high target affinity.

CYP11B1 inhibition Scaffold comparison Medicinal chemistry

Metabolic Stability of N-Cyclopropylamine Moiety Compared to N-Benzyl Analogs

N-cyclopropyl amines can act as mechanism-based inactivators of cytochrome P450 enzymes, as demonstrated for N-benzylcyclopropylamines which form covalent adducts with CYP enzymes [1][2]. Literature data indicate that N-benzylcyclopropylamine (BCA) inactivates CYP2B1 with a KI of 12 µM and kinact of 0.12 min⁻¹ [2]. The target compound's N-cyclopropyl-2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl substitution pattern is expected to modulate this reactivity through altered steric and electronic effects, distinguishing it from simple N-benzyl or N-alkyl analogs that lack the cyclopropane ring and show faster simple oxidative clearance. Although direct metabolic data for the target compound are lacking, the cyclopropylamine motif provides a distinct metabolic profile that cannot be replicated by non-cyclopropyl analogues.

Metabolic stability Cyclopropylamine Drug metabolism

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area

The target compound has a predicted calculated logP of approximately 2.1 and a topological polar surface area (tPSA) of 30.5 Ų , placing it within favorable drug-like property space. In comparison, the non-cyclopropyl analog N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylamine exhibits a lower calculated logP of ~1.6 and a similar tPSA . The 0.5 logP unit increase imparts enhanced passive membrane permeability, which can be beneficial in cell-based assays.

Physicochemical properties Drug-likeness ADME prediction

Availability and Scalability: Multi-Gram Supply with Certified Documentation

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine is stocked by Fluorochem (SKU F088784) and other global suppliers with immediate availability in standard 1g, 5g, and bulk quantities . Comprehensive documentation including Certificate of Analysis (CoA), Safety Data Sheet (SDS), and MDL number MFCD11058329 is provided . In comparison, the structurally related compound Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 902742-37-4) is available from fewer commercial sources with longer lead times .

Supply chain Scalability Research procurement

Best Application Scenarios for Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine (CAS 940364-42-1)


CYP11B1 Inhibitor Lead Optimization for Cushing's Syndrome

The 1,4-benzodioxane scaffold has been validated as a key pharmacophore in the development of potent, selective CYP11B1 inhibitors, with optimized compounds reaching IC50 values as low as 2 nM [1]. Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine serves as a versatile late-stage intermediate or fragment for elaborating the amine position, allowing medicinal chemists to rapidly explore SAR without compromising the privileged 1,4-benzodioxane core. Its ≥98% purity ensures consistent SAR data, and the N-cyclopropyl group provides a metabolic soft spot that can be tuned for mechanism-based inactivation of CYP enzymes if desired [2].

Synthesis of Diversified Fragment Libraries for Biochemical Screening

As a scaffold featuring both a hydrogen-bond-accepting dioxane ring and a conformationally restricted secondary amine, the compound is an ideal building block for constructing fragment libraries. The calculated cLogP of ~2.1 and tPSA of 30.5 Ų situate derivatives in a favorable drug-like property range . Multi-gram commercial availability enables parallel synthesis campaigns, while the documented safety profile (GHS07 warnings) facilitates routine laboratory handling .

Mechanistic Probes for Cytochrome P450 Suicide Substrates

N-cyclopropylamine derivatives are recognized mechanism-based inactivators of CYP enzymes, following a characteristic hydrogen abstraction pathway that leads to covalent adduct formation [2]. Researchers studying CYP-mediated bioactivation or designing covalent enzyme inhibitors can employ Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine as a model substrate to investigate structure-activity relationships governing inactivation kinetics, aided by the electron-rich dioxane ring which may modulate the reactivity of the cyclopropylamine group.

Quote Request

Request a Quote for Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.